4-(4-Carboxy-3-fluorophenyl)benzoic acid

Catalog No.
S3608414
CAS No.
1261941-44-9
M.F
C14H9FO4
M. Wt
260.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Carboxy-3-fluorophenyl)benzoic acid

CAS Number

1261941-44-9

Product Name

4-(4-Carboxy-3-fluorophenyl)benzoic acid

IUPAC Name

4-(4-carboxyphenyl)-2-fluorobenzoic acid

Molecular Formula

C14H9FO4

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C14H9FO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)

InChI Key

SSFBQFMLVDXIHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(=O)O

4-(4-Carboxy-3-fluorophenyl)benzoic acid is an organic compound characterized by its dual aromatic structure. It consists of two benzene rings linked by a single carbon-carbon bond. One of the benzene rings contains a carboxylic acid group at the para position, while the other features a fluorine atom at the meta position relative to the connecting carbon. This specific arrangement of functional groups influences its chemical properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

The chemical behavior of 4-(4-Carboxy-3-fluorophenyl)benzoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, releasing carbon dioxide.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophilic substitution reactions on the aromatic rings, influencing regioselectivity.

These reactions are vital for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 4-(4-Carboxy-3-fluorophenyl)benzoic acid can be achieved through several methods:

  • Direct Functionalization: Starting from 4-fluorobenzoic acid, a carboxylation reaction can introduce the carboxylic acid group at the para position.
  • Coupling Reactions: Utilizing coupling agents, two aromatic precursors can be reacted under conditions that promote carbon-carbon bond formation.
  • Multi-step Synthesis: This may involve several intermediate compounds, where functional groups are introduced sequentially through various organic reactions.

Each method has its advantages and challenges concerning yield and purity .

4-(4-Carboxy-3-fluorophenyl)benzoic acid finds applications in:

  • Pharmaceuticals: As a precursor or building block in drug development.
  • Materials Science: Used in synthesizing polymers or as a ligand in coordination chemistry.
  • Analytical Chemistry: Employed as a reagent for detecting specific analytes due to its unique chemical properties .

Interaction studies involving 4-(4-Carboxy-3-fluorophenyl)benzoic acid focus on its ability to engage with various biological targets. Preliminary investigations suggest potential interactions with:

  • Enzymes: Possible inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.
  • Receptors: Binding affinity studies may reveal interactions with cellular receptors relevant to therapeutic effects.

Further research is essential for understanding these interactions comprehensively and their implications for drug design .

Several compounds share structural similarities with 4-(4-Carboxy-3-fluorophenyl)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Fluorobenzoic AcidContains a fluorine atom on one benzene ringSimple structure; used as a starting material
3-Carboxyphenylboronic AcidBoronic acid functionality; used in Suzuki couplingBoron atom enhances reactivity in organic synthesis
4-Carboxyphenylacetic AcidSimilar carboxylic functionalitiesShorter alkyl chain; different biological activity
4-Hydroxybenzoic AcidHydroxyl group instead of fluorineUsed widely as a preservative

The uniqueness of 4-(4-Carboxy-3-fluorophenyl)benzoic acid lies in its specific combination of functional groups, which may lead to distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

260.04848693 g/mol

Monoisotopic Mass

260.04848693 g/mol

Heavy Atom Count

19

Wikipedia

3-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid

Dates

Modify: 2023-08-20

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